2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, a trifluoromethyl group at position 6, and a piperazine-linked 2,5-dimethylpyrazolo[1,5-a]pyrimidine moiety at position 2. The piperazine linker facilitates interactions with biological targets via hydrogen bonding or ionic interactions.
Propriétés
IUPAC Name |
7-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7/c1-12-10-18(30-17(24-12)9-13(2)27-30)29-7-5-28(6-8-29)16-11-15(20(21,22)23)25-19(26-16)14-3-4-14/h9-11,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKGBVGBVTEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound : Pyrimidine core with pyrazolo[1,5-a]pyrimidine-piperazine hybrid.
- Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., compounds 2 and 3 in ): Feature fused pyrazole-pyrimidine systems but lack piperazine linkers. These derivatives undergo isomerization to triazolopyrimidines under specific conditions, which may reduce stability compared to the target compound’s rigid pyrazolo[1,5-a]pyrimidine subunit .
Substituent Effects
Piperazine/Piperidine Linkers
- Target Compound : Piperazine linker provides two nitrogen atoms for hydrogen bonding, enhancing interactions with acidic residues in target proteins.
- EP 1 808 168 B1 Derivatives (): Piperidine linkers lack the secondary amine, reducing hydrogen-bonding capacity and flexibility .
Méthodes De Préparation
Structural Overview and Retrosynthetic Analysis
The target molecule features a central 2,6-disubstituted pyrimidine ring. At position 4, a piperazine group bridges the core to a 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl substituent. Retrosynthetically, the molecule can be dissected into three primary components:
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Pyrimidine core : 2-cyclopropyl-6-(trifluoromethyl)pyrimidine.
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Piperazine linker : 1-(pyrimidin-4-yl)piperazine.
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Heterocyclic substituent : 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine.
Key challenges include regioselective functionalization of the pyrimidine ring, efficient coupling of the piperazine linker, and stability of the trifluoromethyl group under reaction conditions .
Synthesis of the Pyrimidine Core
The 2-cyclopropyl-6-(trifluoromethyl)pyrimidine core is typically synthesized via cyclization or nucleophilic substitution. Patent EP0841326B1 describes a method for preparing substituted pyrimidines using chloropyrimidine intermediates . For instance, 2-chloro-4,6-bis(trifluoromethyl)pyrimidine can undergo selective displacement at position 4 with cyclopropylamine:
Reaction Pathway :
Table 1: Optimization of Pyrimidine Core Synthesis
| Step | Reagent | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CF₃Cu | THF | None | 80 | 78 |
| 2 | Cyclopropylamine | DMF | DABCO | 120 | 72 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 6 is introduced early in the synthesis due to its stability. Source highlights a method for trifluoromethylation via condensation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with enamines, followed by cyclization . Adapted for pyrimidines:
Preparation of the 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine Substituent
The pyrazolo[1,5-a]pyrimidine moiety is synthesized via Vilsmeier-Haack reaction and cyclization, as detailed in MDPI (2017) . Starting from 5-aminopyrazole derivatives:
Procedure :
Table 2: Key Reaction Parameters for Pyrazolo-Pyrimidine Synthesis
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 91 |
| Temperature | 60–80°C | 89 |
| Ammonia Source | NH(SiMe₃)₂ | 96 |
Piperazine Linker Formation and Attachment
The piperazine bridge is constructed using nucleophilic aromatic substitution (SNAr). Source demonstrates the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine derivatives :
Subsequent coupling with the pyrazolo-pyrimidine substituent employs Buchwald-Hartwig amination:
Final Assembly and Optimization
The convergent synthesis approach combines the three fragments under optimized conditions:
Critical Parameters :
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Solvent : DMF or acetonitrile for SNAr reactions.
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Catalysts : DABCO for pyrimidine substitutions , Pd catalysts for cross-couplings .
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Temperature : 80–120°C for cyclizations and substitutions.
Table 3: Overall Yield Comparison
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Pyrimidine core synthesis | 72 |
| 2 | Pyrazolo-pyrimidine preparation | 96 |
| 3 | Piperazine coupling | 85 |
| 4 | Final assembly | 78 |
| Total | Cumulative yield | 44 |
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Condensation reactions between aminopyrazole derivatives and β-diketones or enaminones to form the fused pyrimidine ring.
- Piperazine coupling at the C-7 position using Buchwald-Hartwig amination or nucleophilic aromatic substitution, often catalyzed by Pd or Cu complexes.
- Introduction of the cyclopropyl and trifluoromethyl groups via Suzuki-Miyaura coupling or halogen exchange reactions.
Optimization of solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) is critical for yield improvement .
Basic: What characterization techniques confirm its structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, trifluoromethyl at δ 120–125 ppm in 13C).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 513.2).
- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
- X-ray crystallography (if crystals are obtained) resolves stereochemical ambiguities .
Advanced: How can researchers optimize the piperazine coupling step?
Answer:
- Catalyst screening: Compare Pd₂(dba)₃ (efficient for electron-deficient aryl halides) vs. CuI (cost-effective but slower).
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (80–100°C).
- Statistical optimization: Use Design of Experiments (DoE) to balance variables like reactant stoichiometry (1:1.2 amine:halide) and reaction time (12–24 hrs).
Yield improvements from 45% to 78% have been reported with optimized Pd catalysis .
Advanced: How to resolve contradictions in reported biological activities?
Answer:
Conflicting data (e.g., variable IC₅₀ values for kinase inhibition) may arise from:
- Assay conditions: Differences in ATP concentrations (1 mM vs. 100 µM) or cell lines (HEK293 vs. HeLa).
- Structural analogs: Subtle substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity.
- Purity thresholds: Impurities >5% can skew results.
Methodological resolution: - Validate activities using orthogonal assays (e.g., fluorescence polarization and radiometric assays).
- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .
Basic: What are typical biological targets for this compound class?
Answer:
Pyrazolo[1,5-a]pyrimidines often target:
- Kinases: CDK2/cyclin E (IC₅₀ ~50 nM in breast cancer models).
- G-protein-coupled receptors (GPCRs): Adenosine A₂A receptor antagonism (Ki ~10 nM).
- DNA intercalation: Topoisomerase II inhibition (observed in leukemia cell lines).
Assays include Western blotting for kinase inhibition and flow cytometry for apoptosis detection .
Advanced: What strategies improve metabolic stability?
Answer:
- Substituent engineering: The trifluoromethyl group reduces oxidative metabolism via cytochrome P450 enzymes.
- Steric shielding: Cyclopropyl groups hinder enzymatic access to labile sites (e.g., esterases).
- Prodrug approaches: Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability.
In vivo studies in rodents show a 2.5-fold increase in half-life with these modifications .
Basic: How does the trifluoromethyl group affect properties?
Answer:
- Lipophilicity: Increases logP by ~1.5 units, enhancing membrane permeability.
- Electron-withdrawing effects: Stabilizes the pyrimidine ring, reducing susceptibility to nucleophilic attack.
- Binding interactions: Forms strong van der Waals contacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Advanced: What computational methods predict binding modes?
Answer:
- Molecular docking (AutoDock Vina): Simulates interactions with kinase domains (e.g., CDK2 PDB: 1HCL).
- Molecular dynamics (MD) simulations (GROMACS): Assesses binding stability over 100 ns trajectories.
- QSAR models: Correlate substituent electronegativity (Hammett σ constants) with bioactivity.
Experimental validation via site-directed mutagenesis (e.g., Lys89Ala in CDK2) confirms predicted interactions .
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